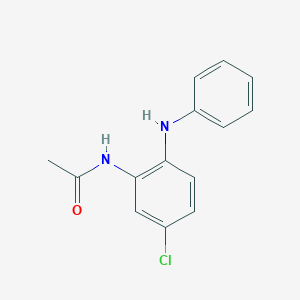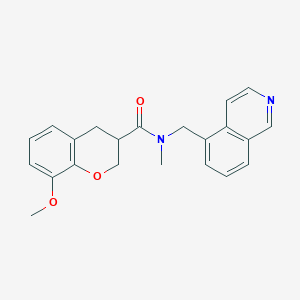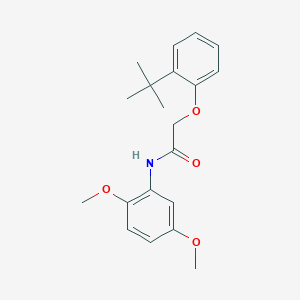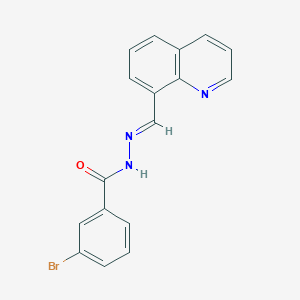
N-(2-anilino-5-chlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(2-anilino-5-chlorophenyl)acetamide and related compounds typically involves acylation reactions where aniline derivatives are reacted with acyl chlorides or acid anhydrides in the presence of suitable catalysts. For instance, similar compounds have been synthesized by reacting chlorophenol with N-phenyl dichloroacetamide in the presence of anhydrous potassium carbonate and tetrahydrofuran (THF) as the solvent under optimized conditions (Tao Jian-wei, 2009).
Molecular Structure Analysis
The molecular structure of N-(2-anilino-5-chlorophenyl)acetamide and structurally similar compounds is often determined using X-ray crystallography. These studies reveal the conformation of various functional groups within the molecule and their spatial arrangement. For example, the structure of 2-bromo-N-(2-chlorophenyl)acetamide shows specific conformational characteristics regarding the N—H bond and its relationship to other groups within the molecule (B. Gowda et al., 2009).
Mecanismo De Acción
The mechanism of action of “N-(2-anilino-5-chlorophenyl)acetamide” is not clear without specific context . If it’s used as a drug, its mechanism would depend on the specific biological target. If it’s used as a reagent in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .
Safety and Hazards
Propiedades
IUPAC Name |
N-(2-anilino-5-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-10(18)16-14-9-11(15)7-8-13(14)17-12-5-3-2-4-6-12/h2-9,17H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWSXEKTBJTBBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)Cl)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5939462 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aS*,8aR*)-1-(3-methoxypropyl)-6-[(3-methylisoxazol-5-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5529255.png)
![3-{2,5-dimethyl-3-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5529263.png)
![N-butyl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5529267.png)
![2-amino-4-(2-ethoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5529281.png)
![4-tert-butyl-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5529284.png)
![1-[6-methyl-3-({methyl[(3-methyl-5-isoxazolyl)methyl]amino}methyl)-2-quinolinyl]-3-piperidinol](/img/structure/B5529290.png)

![4-[(4-methoxybenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5529307.png)

![2-(2-methylphenoxy)-N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}acetohydrazide](/img/structure/B5529321.png)

![4-(4-hydroxy-3-methoxyphenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B5529330.png)

![1-benzyl-4-[(3-methoxyphenyl)acetyl]-1,4-diazepan-6-ol](/img/structure/B5529343.png)